Ethanamine, acetate

Description

Historical Context and Early Investigations of Alkylammonium Acetates

The study of alkylammonium acetates is rooted in the broader historical investigation of amines and their interactions with acids. Early chemists explored the basic nature of amines and their ability to form salts with carboxylic acids. While specific early investigations focusing solely on ethanamine, acetate (B1210297) are not extensively documented in readily available literature, the foundational work on alkylamines and their salt-forming properties laid the groundwork for understanding this compound.

Studies on the basicity of a series of alkylammonium acetates, including those derived from methyl, ethyl, propyl, and butyl amines, were conducted to understand the influence of the alkyl group on the compound's properties. rsc.org These investigations involved converting alkylammonium chlorides to their corresponding acetates and titrating them with perchloric acid to determine their half-neutralization potentials. rsc.org Such research was crucial in establishing the basicity order among primary, secondary, and tertiary alkylammonium acetates. rsc.org

Nomenclature and Structural Diversity within Ethanamine-Acetate Derivatives

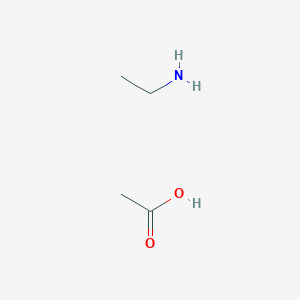

Ethanamine, acetate is systematically known as ethylammonium (B1618946) acetate or ethanaminium acetate. nih.govchemspider.com It is an organoammonium salt that results from the combination of equimolar amounts of ethylamine (B1201723) and acetic acid. nih.gov The structure consists of an ethylaminium cation ([CH3CH2NH3]+) and an acetate anion ([CH3COO]-). nih.gov

The broader family of amine-acetate systems exhibits significant structural diversity. This diversity arises from variations in the alkyl or aryl substituents on the amine nitrogen, as well as modifications to the acetate component. For instance, derivatives can be formed from primary, secondary, or tertiary amines, leading to different substitution patterns around the nitrogen atom. rsc.org The alkyl chains themselves can vary in length and branching. rsc.org

Furthermore, the amine can be part of a more complex molecular framework, such as in 1H-Imidazole-1-ethanamine derivatives, where an ethanamine group is attached to an imidazole (B134444) ring. ontosight.ai These complex structures can be further modified with long-chain alkyl groups and may exist as acetate salts, showcasing the extensive structural possibilities within this class of compounds. ontosight.ai The interaction between the amine and acetic acid can also lead to the formation of double salt ionic liquids, further expanding the structural landscape. nih.gov

Scope and Research Significance of this compound in Contemporary Chemistry

This compound and related alkylammonium acetates are of considerable interest in contemporary chemistry for several reasons. Their properties as protic ionic liquids and their role in various chemical reactions and processes are areas of active research.

Ionic Liquids and Solvents: Alkylammonium acetates, including this compound, are studied in the context of ionic liquids. These compounds can exhibit properties such as low vapor pressure, thermal stability, and the ability to dissolve a wide range of substances. The interactions between the cation and anion, including proton transfer, are crucial in determining their physical and chemical behavior. lookchem.com

Catalysis and Organic Synthesis: Amine acetates can act as catalysts or reagents in organic synthesis. For example, they are used in the Knoevenagel condensation and as building blocks for more complex molecules. lookchem.com The basicity of the amine component and the coordinating ability of the acetate anion can be tailored to specific synthetic needs.

Materials Science: Alkylammonium acetates are used in the synthesis and modification of materials. For instance, they have been employed in the organophilization of clays (B1170129) to create nanocomposites. researchgate.net The alkylammonium ions can intercalate into the layers of clay minerals, modifying their surface properties and making them compatible with organic polymers. researchgate.net

Biochemical and Pharmaceutical Research: The influence of alkylammonium acetate buffers on noncovalent interactions in biological systems is a subject of study, particularly in native mass spectrometry. researchgate.netnih.gov These buffers can affect the stability and measured dissociation constants of protein-ligand complexes. researchgate.netnih.gov Additionally, ethanamine derivatives are investigated for their potential pharmaceutical applications. google.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H11NO2 | pharmacompass.com |

| Molecular Weight | 105.14 g/mol | pharmacompass.com |

| IUPAC Name | acetic acid;ethanamine | pharmacompass.com |

| InChI Key | QRMKTNANRJCRCY-UHFFFAOYSA-N | pharmacompass.com |

Crystallographic Data for Ethylammonium Acetate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Trigonal | nih.gov |

| Space Group | P 32 | nih.gov |

| a (Å) | 6.9335 | nih.gov |

| b (Å) | 6.9335 | nih.gov |

| c (Å) | 10.7367 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

Properties

CAS No. |

25596-29-6 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

acetic acid;ethanamine |

InChI |

InChI=1S/C2H7N.C2H4O2/c1-2-3;1-2(3)4/h2-3H2,1H3;1H3,(H,3,4) |

InChI Key |

QRMKTNANRJCRCY-UHFFFAOYSA-N |

Canonical SMILES |

CCN.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Involving Ethanamine, Acetate

Direct Formation of Ethanamine, Acetate (B1210297) Salts

The formation of ethanamine, acetate is a straightforward process that can be achieved through several methods, primarily involving acid-base chemistry.

Acid-Base Neutralization Pathways

The most fundamental method for preparing this compound is through the direct acid-base neutralization reaction between ethanamine (a weak base) and acetic acid (a weak acid). ck12.orglibretexts.org In this reaction, the lone pair of electrons on the nitrogen atom of ethanamine accepts a proton (H⁺) from the carboxylic acid group of acetic acid. This proton transfer results in the formation of the ethylammonium (B1618946) cation ([CH₃CH₂NH₃]⁺) and the acetate anion ([CH₃COO]⁻), which together constitute the this compound salt. quora.comstackexchange.com

The general equation for this reaction is: CH₃CH₂NH₂ + CH₃COOH → [CH₃CH₂NH₃]⁺[CH₃COO]⁻

This reaction is an exothermic process and is typically rapid. google.com The resulting salt's properties, such as whether it forms an acidic, basic, or neutral solution when dissolved in water, depend on the relative strengths of the acid and base. ck12.org Given that both ethanamine and acetic acid are weak, the pH of the resulting solution will depend on their respective dissociation constants.

Salt Formation in Specific Solvent Systems

The choice of solvent can influence the formation and crystallization of this compound. The solubility of the starting materials and the resulting salt are key considerations. Solvents like water, ethanol (B145695), and acetone (B3395972) are commonly employed. researchgate.netsciencemadness.org

In some procedures, the amine is dissolved in a solvent like acetone, and then an acid solution is added to induce precipitation of the salt. sciencemadness.org The lower solubility of the salt in certain organic solvents compared to more polar solvents like water can be exploited to achieve high yields of the crystalline salt. For instance, ethyl acetate is a frequently used solvent in the synthesis and purification of amine salts. orgsyn.orggoogle.com The reaction conditions, including temperature and the rate of addition of reactants, can be controlled to influence the crystal size and purity of the final product. google.com

This compound as an Intermediate in Organic Synthesis

Beyond its direct formation, this compound, or more precisely the constituent ethanamine, serves as a crucial nucleophilic intermediate in various organic transformations, most notably in the synthesis of amides.

Amide Synthesis via Nucleophilic Acyl Substitution

The primary amine functionality of ethanamine makes it a potent nucleophile, readily participating in nucleophilic acyl substitution reactions to form amides. This class of reactions is fundamental in organic synthesis.

Ethanamine reacts readily with acyl chlorides, such as ethanoyl chloride (acetyl chloride), in a vigorous reaction to produce N-substituted ethanamides. chemguide.co.ukchemguide.co.ukshout.education The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of ethanamine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, resulting in the formation of the amide bond. chemguide.co.ukchemguide.co.uk

In practice, an excess of the amine is often used to neutralize the hydrogen chloride (HCl) byproduct, forming ethylammonium chloride. chemguide.co.ukchemguide.co.uk The product of the reaction between ethanamine and ethanoyl chloride is N-ethylethanamide. doubtnut.comdoubtnut.comquora.com

Table 1: Reaction of Ethanamine with Acyl Chlorides

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

Similar to the reaction with acyl chlorides, ethanamine also reacts with acid anhydrides, such as acetic anhydride (B1165640), to form N-substituted amides. doubtnut.combrainly.inshaalaa.com This reaction is also a nucleophilic acyl substitution. brainly.inlibretexts.org The reaction is generally less vigorous than with acyl chlorides and may require heating. chemguide.co.uk

The reaction proceeds in two stages. First, ethanamine attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of N-ethylethanamide and a molecule of acetic acid. doubtnut.comlibretexts.orgchemguide.co.uk

(CH₃CO)₂O + CH₃CH₂NH₂ → CH₃CONHCH₂CH₃ + CH₃COOH

If an excess of ethanamine is present, the acetic acid byproduct will react with it to form this compound. chemguide.co.uklibretexts.org Therefore, two equivalents of the amine are typically required for the reaction to go to completion. libretexts.org

Table 2: Reaction of Ethanamine with Acetic Anhydride

| Reactant 1 | Reactant 2 | Primary Product | Byproduct |

|---|

Role in Derivatization Reactions for Analytical Applications

Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for a given analytical technique. sigmaaldrich.com This is particularly common in gas chromatography (GC) to enhance the volatility, thermal stability, and detectability of polar analytes like amines. sigmaaldrich.comchromedia.org

The acetylation of ethanamine to form N-ethylacetamide is itself a derivatization reaction. This conversion reduces the polarity of the amine, masks the active hydrogen atoms, and improves its chromatographic properties, leading to better peak shape and resolution in GC analysis. While general silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for derivatizing amines, acylation offers an alternative route. sigmaaldrich.com

In broader analytical contexts, ethyl acetate, a component related to ethanamine acetate, is frequently used as an extraction and injection solvent for the analysis of derivatized amines by GC-MS. nih.gov For instance, a method for analyzing amphetamine-like molecules involves derivatization with ethyl chloroformate, with ethyl acetate used as the extraction solvent. nih.gov The choice of solvent and derivatization conditions is critical for reliable quantitative analysis. nih.gov Ethylamine (B1201723) itself has also been employed as a novel derivatization reagent for the specific detection of reducing saccharides in high-performance thin-layer chromatography (HPTLC), where it forms strongly fluorescent zones after heating. researchgate.net

Table 2: Examples of Derivatization in Amine Analysis This interactive table showcases different reagents and their applications in the analytical derivatization of amines.

| Analyte Type | Derivatization Reagent | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| General Amines | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC | Increase volatility and thermal stability | sigmaaldrich.com |

| Amphetamines, Cathinones | Ethyl Chloroformate | GC-MS | In-matrix derivatization for oral fluid analysis | nih.gov |

| Biogenic Amines | Pentafluoropropionic anhydride (PFPA) | GC-MS | Quantitative analysis | nih.gov |

Chiral analysis involves the separation and quantification of enantiomers. A common strategy is to react a racemic mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers possess different physical properties and can be separated by techniques like chromatography or crystallization. nih.gov

While ethanamine itself is an achiral molecule, the principles of diastereomeric resolution are fundamental to the analysis of chiral amines. For example, chiral amines such as (+)-phenylethylamine can be used to derivatize racemic 2-hydroxy fatty acids, forming diastereomeric amides that can then be resolved by thin-layer chromatography (TLC) or GC. aocs.org The separation of these diastereomers is often performed using mobile phases containing ethyl acetate. aocs.orgrsc.org Conversely, racemic amines can be resolved by forming diastereomeric salts with a chiral acid, such as mandelic acid or derivatives of tartaric acid. rsc.orgwhiterose.ac.uk The success of the resolution depends on factors like the choice of derivatizing agent and the chromatographic conditions. nih.gov

Table 3: Methods in Chiral Resolution of Amines and Related Compounds This interactive table provides examples of chiral derivatizing/resolving agents and the systems they are used to separate.

| Racemic Analyte | Chiral Reagent | Resulting Products | Separation Technique | Reference |

|---|---|---|---|---|

| 2-Hydroxy fatty acids | (+)-Phenylethylamine | Diastereomeric amides | TLC, GC | aocs.org |

| 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | (S)-Mandelic acid | Diastereomeric salts | Crystallization | whiterose.ac.uk |

| Praziquantel | L-Malic acid | Diastereomeric cocrystals | Crystallization | rsc.org |

Formation within Complex Chemical Transformations

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Studies on the pyrolysis of ethylamine show that it decomposes through complex reaction networks. The initial decomposition is dominated by C-C bond scission. researchgate.net This leads to the formation of various intermediates and stable products, including methanimine, ethenamine, and ethanimine. murdoch.edu.au Further reactions can produce hydrogen cyanide, acetylene, and acetonitrile. murdoch.edu.au Microwave spectroscopy has been used to detect the formation of vinylamine (B613835) (CH₂=CHNH₂) in the pyrolysis products of ethylamine. researchgate.net

While direct studies on the pyrolysis of ethanamine acetate are scarce, the decomposition would likely proceed via initial dissociation into ethylamine and acetic acid, followed by the independent or interactive decomposition of these two components. The decomposition of a related compound, 2-azidoethyl acetate, under pyrolysis conditions yielded products such as ethene, methanimine, hydrogen cyanide, and carbon dioxide, indicating pathways for the fragmentation of the acetate moiety. acs.org

Table 4: Reported Products from the Pyrolysis of Ethylamine This interactive table lists key products identified in ethylamine decomposition studies.

| Product | Chemical Formula | Method of Detection | Reference |

|---|---|---|---|

| Vinylamine | CH₂=CHNH₂ | Microwave Spectroscopy | researchgate.net |

| Methanimine | CH₂=NH | Computational Study | murdoch.edu.au |

| Ethenamine | CH₂=CHNH₂ | Computational Study | murdoch.edu.au |

| Ethanimine | CH₃CH=NH | Computational Study | murdoch.edu.au |

| Hydrogen Cyanide | HCN | Computational Study | murdoch.edu.au |

Multi-component reactions (MCRs) and domino (or cascade) reactions are powerful synthetic strategies where multiple reactants combine in a single operation to form a complex product, minimizing steps and maximizing efficiency. bibliomed.orgmdpi.com Primary amines are frequently used as key building blocks in these transformations due to their nucleophilic character.

Ethanamine and its structural analogs serve as crucial components in various MCRs. For instance, tryptamines, which contain an ethylamine substructure, are used in domino reactions involving Pictet–Spengler cyclization to construct complex polyheterocycles. thieme-connect.com One-pot, four-component reactions for synthesizing polysubstituted dihydropyridines utilize a range of primary amines in condensation cascades. bibliomed.org These reactions highlight the versatility of the amino group in initiating sequences of bond-forming events. Domino reactions can be initiated by various steps, including Michael additions or condensation reactions, where the amine plays a pivotal role in the initial transformation, leading to subsequent intramolecular reactions. rsc.orgbeilstein-journals.org

Catalytic Transformations Influenced by this compound or Related Acetates

This compound, and structurally similar ammonium (B1175870) acetate salts serve various functions in catalytic chemistry. Their utility ranges from acting as additives and catalyst precursors in organometallic reactions to functioning as catalysts and reaction media in phase transfer catalysis and influencing enzymatic processes. The roles are often dictated by the nature of the cation and the acetate anion, which can participate as bases, proton shuttles, or phase transfer agents.

Applications in Organometallic Catalysis

While not a ubiquitous ligand or catalyst itself, this compound, and more commonly ammonium acetate, function as critical additives or reagents in several organometallic catalytic cycles. Their role is often to act as a proton source, a base, or a precursor that decomposes in situ to provide reactants like ammonia (B1221849) or acetic acid, which can then participate in or influence the catalytic pathway.

In a gold-catalyzed cascade cyclization of 2-alkynylarylketones, ammonium acetate was found to be an essential reagent. acs.org The reaction proceeds through two competing intramolecular cyclization pathways (5-exo-dig or 6-endo-dig) to form different regioisomeric intermediates. The presence of ammonium acetate is crucial for the subsequent rearrangement of these intermediates into the final 2,3-disubstituted indenone and 1,3-disubstituted isoquinoline (B145761) products. acs.org Research into the synthesis of triaryl-imidazoles suggests that ammonium acetate can act as both a reagent and a catalyst. echemcom.comresearchgate.net It is proposed that during the reaction, the salt converts to ammonia and acetic acid, and the generated acid catalyzes the reaction. echemcom.comresearchgate.net Increasing the molar ratio of ammonium acetate was shown to accelerate the reaction, suggesting its catalytic role is significant. echemcom.com

In palladium-catalyzed cross-coupling reactions, related acetate salts have also demonstrated utility. For instance, the combination of Pd(OAc)₂, Cu(OAc)₂, and dioxygen in molten tetrabutylammonium (B224687) acetate (TBAA) promotes a dehydrogenative cyclizing coupling between aryl methyl ketones and styrenes. nih.gov In a separate study on the palladium-catalyzed cross-coupling of cyclopropenyl esters, tetramethylammonium (B1211777) acetate was identified as an exceptionally effective organic base. rsc.org These examples highlight how simple alkylammonium acetates can serve as bases or components of the reaction medium that are integral to the success of organometallic transformations.

Table 1: Role of Ammonium Acetates in Organometallic Reactions

| Catalytic System | Ammonium Salt | Role of Salt | Reaction Type | Ref |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization | Ammonium acetate | Reagent for rearrangement | Cascade Cyclization | acs.org |

| Palladium-Catalyzed Coupling | Tetramethylammonium acetate | Organic Base | Cross-Coupling | rsc.org |

| Palladium-Catalyzed Coupling | Tetrabutylammonium acetate | Reaction Medium/Promoter | Dehydrogenative Cyclization | nih.gov |

| Imidazole (B134444) Synthesis | Ammonium acetate | Reagent and Catalyst Precursor | Multi-component Reaction | echemcom.comresearchgate.net |

Role as a Reagent in Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful method for obtaining enantiomerically pure compounds, particularly chiral amines and alcohols. The process relies on the stereoselectivity of enzymes, most commonly lipases, which catalyze the acylation of one enantiomer in a racemic mixture at a much higher rate than the other. organic-chemistry.org While this compound is not a standard reagent in these resolutions, its constituent parts and related compounds are central to the process.

Ethyl acetate is frequently employed as an inexpensive and effective acyl donor for the lipase-catalyzed kinetic resolution of racemic amines, such as (±)-1-phenylethylamine. sci-hub.senih.gov In these reactions, an enzyme like Candida antarctica lipase (B570770) B (CALB) selectively transfers the acetyl group from ethyl acetate to one amine enantiomer, leaving the other enantiomer unreacted. researchgate.netresearchgate.net This allows for the separation of the two enantiomers based on the difference in their chemical form (amide vs. amine).

The presence of ammonium salts can influence the activity and stability of enzymes used in kinetic resolutions. Studies have shown that ammonium salts can hydrolyze the p-nitrophenyl ester substrates often used in lipase activity assays, which can interfere with accurate measurement of enzyme activity. nih.gov The hydrolysis rate was found to increase with higher temperatures and greater concentrations of the ammonium ion. nih.gov In some biocatalytic processes, ammonium salts are used directly; for example, CALB has been used to catalyze the amidation of amino acids using an ammonium salt in toluene. sci-hub.se Furthermore, bases are often added to EKR systems to neutralize acidic byproducts that can inhibit or denature the enzyme. For instance, triethylamine (B128534) is sometimes added to neutralize the acid formed from the hydrolysis of acyl donors. sci-hub.se The in-situ formation of an ammonium acetate salt from such a base and an acetic acid byproduct could play a role in stabilizing the reaction environment.

Table 2: Components Related to this compound in Enzymatic Kinetic Resolution

| Component/Reagent | Enzyme | Substrate(s) | Role | Ref |

|---|---|---|---|---|

| Ethyl Acetate | Lipases (e.g., CALB) | (±)-1-phenylethylamine | Acyl Donor | nih.gov |

| Ammonium Salt | Candida antarctica Lipase B (CALB) | Amino acids | Nucleophile Source (Ammonia) | sci-hub.se |

| Ammonium Sulfate | Lipase/Esterase | p-Nitrophenyl Acetate | Interferes with activity assay | nih.gov |

| Isopropyl Acetate / Na₂CO₃ | Candida antarctica Lipase B (CALB) | Primary Amines | Acyl Donor / Base | organic-chemistry.org |

Participation in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. slideshare.net The catalyst, known as a phase transfer agent, is typically a salt with a lipophilic cation and a hydrophilic anion. Quaternary ammonium salts are among the most common and effective phase transfer catalysts. ptfarm.plfzgxjckxxb.com The catalyst functions by forming an ion pair with the reactant anion from the aqueous phase. The lipophilic nature of the catalyst's cation allows this ion pair to be transported into the organic phase, where it can react with the organic substrate. slideshare.netptfarm.pl

While simple primary ammonium salts like this compound are not typically used due to the acidic nature of the protons on the nitrogen, more substituted related acetates are highly effective. Commercially available phase transfer catalysts include quaternary ammonium acetates like tetrabutylammonium acetate. indiamart.comtatvachintan.comindiamart.com

A notable example of a related acetate is diisopropyl ethyl ammonium acetate (DIPEAc), a protic ionic liquid that has been shown to be a highly efficient and recyclable catalyst and reaction medium for a variety of organic transformations. scholarsresearchlibrary.comacs.orgtandfonline.comacs.org DIPEAc is synthesized from the simple acid-base reaction of N,N-diisopropylethylamine and acetic acid. scholarsresearchlibrary.comacs.org Its utility has been demonstrated in several reactions:

Knoevenagel Condensation: DIPEAc successfully catalyzes the reaction between various aldehydes and rhodanine (B49660) at room temperature to produce 5-arylidene-rhodanine derivatives in high yields. scholarsresearchlibrary.com

Biginelli Reaction: It promotes the one-pot, three-component reaction of aldehydes, ethyl acetoacetate/ethyl cyanoacetate, and urea/thiourea to afford 1,2,3,4-tetrahydropyrimidines. acs.org

Tetrazole Synthesis: DIPEAc serves as a recyclable reaction medium for the [2+3] cycloaddition of benzonitriles and sodium azide, yielding 5-substituted-1H-tetrazoles. tandfonline.comresearchgate.net

The key advantages of using DIPEAc include mild reaction conditions (often room temperature), high product yields, simple workup procedures, and the ability to recycle the catalyst, aligning with the principles of green chemistry. scholarsresearchlibrary.comacs.org

Table 3: Catalytic Performance of Diisopropyl Ethyl Ammonium Acetate (DIPEAc)

| Reaction Type | Substrates | Conditions | Yield | Ref |

|---|---|---|---|---|

| Knoevenagel Condensation | 4-Chlorobenzaldehyde, Rhodanine | Room Temp, 40 min | 96% | scholarsresearchlibrary.com |

| Biginelli Reaction | Benzaldehyde, Ethyl cyanoacetate, Thiourea | Room Temp, 45 min | 96% | acs.org |

| [2+3] Cycloaddition | 4-Methylbenzonitrile, Sodium azide | 80 °C, 30 min | 94% | tandfonline.com |

| Dihydrothiophene Synthesis | 4-Chlorobenzaldehyde, Malononitrile, etc. | Room Temp, 30 min | 94% | acs.org |

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Studies of Ethanamine, Acetate (B1210297) and its Derivatives

Crystallographic studies offer a definitive view of the molecular structure in the solid state. These investigations are crucial for determining the geometric parameters of the unit cell, the fundamental repeating unit of a crystal, and for understanding the conformation and interactions of the molecules within it.

The crystal structure of ethylammonium (B1618946) acetate has been determined through crystallographic analysis. It crystallizes in the P 32 space group within a trigonal crystal system. nih.gov The unit cell parameters, which define the size and shape of this repeating unit, have been precisely measured. nih.gov

A derivative, 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate, has been found to crystallize with four cations, four acetate anions, and two water molecules in the asymmetric unit. nih.goviucr.orgnih.gov Another derivative, a thia-bridged diquinolinium acetate compound, crystallizes in the triclinic space group P-1. researchgate.net

Table 1: Crystal Data and Structure Refinement for Ethanamine, Acetate

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₁₁NO₂ |

| Crystal System | Trigonal |

| Space Group | P 32 |

| a (Å) | 6.9335 |

| b (Å) | 6.9335 |

| c (Å) | 10.7367 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

Data sourced from PubChem CID 21903368. nih.gov

The conformation of molecules within a crystal is dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. In derivatives of ethanamine acetate, such as 2-(1H-indol-3-yl)ethanaminium acetate, the alkylaminium side chains exhibit folded conformations. nih.govnih.govresearchgate.net This folding is quantifiable through the measurement of torsion angles. For instance, in one study, the N—C—C—C torsion angles for four different cations in the asymmetric unit were reported with distinct values, indicating specific, stable conformations in the solid state. iucr.orgnih.govresearchgate.net In another case involving a 3,5-dichlorophenoxyacetate anion, the oxoacetate side chain was found to adopt an antiperiplanar conformation. researchgate.net

Table 2: N-C-C-C Torsion Angles in 2-(1H-indol-3-yl)ethanaminium Acetate Hemihydrate Cations

| Cation | Torsion Angle (°) |

|---|---|

| A | -58.5 (3) |

| B | 59.5 (3) |

| C | -64.6 (3) |

| D | -56.0 (3) |

Data from a study on a derivative of this compound. nih.govresearchgate.net

Hydrogen bonds are the most significant intermolecular interactions governing the structure of ethanamine acetate crystals. In the case of pure solid ethylamine (B1201723), N-H···N hydrogen bonds are the primary interaction, forming chains. researchgate.net For ethanamine acetate, the protonated amino group of the ethylammonium cation (N-H) acts as a hydrogen bond donor to the oxygen atoms of the acetate anion.

In the crystals of derivatives like 2-(1H-indol-3-yl)ethanaminium acetate, extensive N—H⋯O and C—H⋯O hydrogen bonds link the cations and anions, creating chains. nih.govnih.govresearchgate.net These chains can be further linked by water molecules, when present, to form layered structures. nih.govnih.gov In more complex derivatives, such as a zinc complex with an ethanaminium ligand, a variety of hydrogen bonds including N—H⋯Cl, N—H⋯O, and N—H⋯S complete a three-dimensional network. iucr.org The study of these networks is fundamental to understanding the stability and packing of the crystals. mdpi.comresearchgate.netnih.gov

In addition to strong hydrogen bonds, weaker non-covalent interactions play a crucial role in the crystal packing of ethanamine acetate derivatives, particularly those containing aromatic rings. researchgate.net The C-H...π interaction, where a C-H bond interacts with the electron cloud of a π-system, is a notable example. mit.edupsu.edu

Supramolecular Assembly and Crystal Packing Features

The interplay of hydrogen bonds and other non-covalent interactions leads to the formation of well-defined supramolecular assemblies. pnas.orggoogle.com In the case of ethanamine acetate derivatives, these interactions guide the self-assembly of ions into higher-order structures. nih.goviucr.org

For example, the N—H⋯O hydrogen bonds in 2-(1H-indol-3-yl)ethanaminium salts can generate one-dimensional polymeric chains. researchgate.netiucr.org The crystal packing in a related zinc complex is described as a three-dimensional network built from one-dimensional chains that are self-assembled by N—H⋯Cl hydrogen bonds and further interconnected by other hydrogen bonding interactions. iucr.org The resulting crystal packing is a stable, ordered arrangement that maximizes favorable intermolecular contacts. The study of these assemblies is a key aspect of crystal engineering and understanding how molecular building blocks form complex, functional structures. researchgate.netrsc.orgibmmpeptide.com

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain detailed insights into the nature and prevalence of different atomic contacts.

The 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. For this derivative, the principal interactions were found to be:

H⋯H (64.2%)

C⋯H/H⋯C (18.8%)

O⋯H/H⋯O (15.5%)

N⋯H/H⋯N (1.5%) nih.goviucr.org

This detailed quantification highlights the predominance of hydrogen-hydrogen contacts, which is typical for organic molecules, but also underscores the significant role of contacts involving carbon, oxygen, and nitrogen in stabilizing the crystal structure. nih.gov

Spectroscopic Characterization and Elucidation of Molecular Features

Vibrational Spectroscopy (FTIR) Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. For Ethanamine, acetate (B1210297), which is a protic ionic liquid, FTIR is used to identify its constituent functional groups and to study the crucial intermolecular forces, such as hydrogen bonding, that define its properties. frontiersin.orgmdpi.com

The FTIR spectrum of Ethanamine, acetate is characterized by absorption bands corresponding to the ethylammonium (B1618946) cation and the acetate anion. The primary amine of ethanamine is protonated to form an ammonium (B1175870) group (-NH₃⁺), and the carboxylic acid of acetic acid is deprotonated to form a carboxylate group (-COO⁻).

Key vibrational modes include the N-H stretching of the ethylammonium cation and the carboxylate stretches of the acetate anion. The presence of strong hydrogen bonds between the cation and anion significantly influences the position and shape of these bands. For instance, the N-H stretching vibrations in primary amines typically appear in the 3500-3200 cm⁻¹ region. wpmucdn.com The C=O stretching vibration in acetate is also a prominent feature. researchgate.net In a study involving amine-functionalized materials, characteristic peaks for amine groups were identified using FTIR. rsc.org Similarly, studies on metal acetates and their complexes with ethanolamine (B43304) have detailed the characteristic asymmetric and symmetric C=O stretching of the acetate group. researchgate.net

Below is a table summarizing the expected FTIR absorption bands for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference(s) |

| Ammonium (R-NH₃⁺) | N-H Stretching | 3300 - 3000 (broad) | wpmucdn.com |

| Ammonium (R-NH₃⁺) | N-H Bending (Asymmetric) | ~1600 | wpmucdn.com |

| Carboxylate (-COO⁻) | C=O Asymmetric Stretching | 1650 - 1550 | researchgate.netresearchgate.net |

| Carboxylate (-COO⁻) | C=O Symmetric Stretching | 1450 - 1360 | researchgate.netresearchgate.net |

| Alkyl (C-H) | C-H Stretching | 3000 - 2850 | wpmucdn.com |

| Alkyl (C-H) | C-H Bending | 1470 - 1370 | wpmucdn.com |

Note: The exact positions of these bands can vary depending on the physical state (solid/liquid) and solvent environment due to intermolecular interactions.

FTIR spectroscopy is highly sensitive to the chemical environment, making it ideal for studying intermolecular interactions. researchgate.net In this compound, the primary interaction is the hydrogen bond between the ammonium protons (N-H) of the ethylammonium cation and the oxygen atoms of the acetate anion.

Studies on protic ionic liquids, including ethylammonium acetate, have used FTIR to investigate their interactions with other molecules, such as proteins or in aqueous solutions. frontiersin.org For example, the stability of various proteins was studied in aqueous solutions of ethylammonium acetate, where FTIR was used to monitor changes in the protein's secondary structure, indicating interactions with the ionic liquid. frontiersin.org In another study, synchrotron-based macro-ATR-FTIR microspectroscopy was employed to observe the chemical interactions between ethylammonium acetate (EAA) and mammalian cells. mdpi.com This research suggested that EAA molecules may interact with nucleic acid components within the cells, showcasing the ability of FTIR to probe complex biological interactions at a molecular level. mdpi.com The strength of these interactions is reflected in shifts in the vibrational frequencies of the involved functional groups, particularly the N-H and C=O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are used for structural confirmation, while more advanced techniques can probe dynamic processes and molecular interactions. nih.govmdpi.com

The ¹H and ¹³C NMR spectra of this compound can be predicted based on its ionic components. The acetate anion should produce a sharp singlet in both the ¹H and ¹³C NMR spectra corresponding to its chemically equivalent methyl protons and carbon atom, respectively. The ethylammonium cation will show more complex signals.

The expected NMR data is summarized in the table below, with chemical shifts being approximate and dependent on the solvent used. sigmaaldrich.com

| Nucleus | Group in Ion | Expected ¹H Shift (ppm) | Splitting Pattern | Expected ¹³C Shift (ppm) | Reference(s) |

| ¹H | CH₃ (Acetate) | ~1.9 | Singlet (s) | N/A | bris.ac.ukyoutube.com |

| ¹H | CH₃ (Ethylammonium) | ~1.2 | Triplet (t) | N/A | bris.ac.ukyoutube.com |

| ¹H | CH₂ (Ethylammonium) | ~3.0 | Quartet (q) | N/A | bris.ac.ukyoutube.com |

| ¹H | NH₃⁺ (Ethylammonium) | Broad, variable | Singlet (br s) | N/A | ucl.ac.uk |

| ¹³C | CH₃ (Acetate) | N/A | N/A | ~21 | sigmaaldrich.com |

| ¹³C | C=O (Acetate) | N/A | N/A | ~177 | sigmaaldrich.com |

| ¹³C | CH₃ (Ethylammonium) | N/A | N/A | ~11 | sigmaaldrich.com |

| ¹³C | CH₂ (Ethylammonium) | N/A | N/A | ~40 | sigmaaldrich.com |

NMR is a primary method for assessing the purity of a sample. mdpi.com The presence of impurities, such as residual starting materials (ethylamine or acetic acid) or other isomers, would be readily detectable as additional peaks in the spectrum. sigmaaldrich.com

Dynamic NMR spectroscopy can be used to study various time-dependent phenomena, including restricted bond rotation, conformational changes, and chemical exchange. ucl.ac.ukfu-berlin.de In the context of this compound, a key dynamic process is the chemical exchange of the acidic protons on the ammonium group (-NH₃⁺).

These protons can exchange with protons from solvent molecules (if protic) or potentially with the acetate anion itself. This exchange is often rapid on the NMR timescale, leading to a single, broad resonance for the exchanging protons. ucl.ac.uk The rate of this exchange can be studied by varying the temperature. At low temperatures, the exchange may slow down sufficiently to observe distinct signals or coupling. Techniques like 2D Exchange Spectroscopy (EXSY) can be used to unequivocally identify and quantify chemical exchange pathways between different sites in the molecule or with the solvent. nih.govrsc.org

NMR spectroscopy offers powerful tools for investigating non-covalent molecular interactions, which are central to the behavior of ionic liquids like this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, providing direct evidence of how the ethylammonium cation and acetate anion associate in solution.

Furthermore, NMR relaxometry, which measures the relaxation times (T₁ and T₂) of nuclei, can provide detailed information on molecular motion and interactions. rsc.org Studies on similar ionic liquids have used these techniques to probe the formation of hydrogen-bonded networks and other molecular aggregates. rsc.org By combining experimental NMR data with computational methods like Quantum Mechanics (QM) calculations and Molecular Dynamics (MD) simulations, a comprehensive, molecular-level understanding of the interactions governing the structure and function of this compound can be achieved. mcmaster.camcmaster.ca

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, which allows for the elucidation of molecular weight and elemental composition. In the context of this compound, an organic salt, mass spectrometry provides critical insights into its structure through the analysis of its fragmentation pathways upon ionization. As a salt, its analysis by MS involves the ionization of its constituent components, the ethylammonium cation ([CH3CH2NH3]+) and the acetate anion ([CH3COO]-). The resulting mass spectrum is a composite of the fragments generated from these two ions.

Detailed research into the mass spectral behavior of simple organic ammonium salts, such as ammonium formate, reveals that upon sublimation and subsequent electron impact ionization, both the intact cation and fragments from the constituent amine and acid are observed. acs.org This serves as a strong model for predicting the fragmentation of this compound.

The fragmentation analysis of this compound can be understood by considering the independent fragmentation of the ethylamine (B1201723) cation and the acetate anion.

Fragmentation of the Ethylamine Cation:

The ethylamine cation, with a molecular weight of 46.06 g/mol , undergoes characteristic fragmentation patterns. The most common fragmentation involves the loss of a hydrogen atom to form an ion at m/z 44. docbrown.info Another significant fragmentation pathway is the cleavage of the C-N bond, resulting in the formation of an ethyl cation ([CH3CH2]+) at m/z 29. docbrown.info

Fragmentation of the Acetate Anion:

The acetate anion, upon ionization in positive mode, is typically observed as acetic acid with a molecular weight of 60.05 g/mol . The mass spectrum of acetic acid shows a prominent molecular ion peak at m/z 60. researchgate.net A protonated molecular ion [M+H]+ at m/z 61 is also commonly observed. researchgate.netresearchgate.net Fragmentation of the acetic acid molecular ion often involves the loss of a methyl group (CH3) to produce a fragment at m/z 45, or the loss of a carboxyl group (COOH) to yield a fragment at m/z 15. The most prominent fragment is often the acetyl cation ([CH3CO]+) at m/z 43. docbrown.info

The following data tables summarize the expected ionic fragments and their corresponding m/z values for this compound based on the fragmentation of its constituent ions.

Table 1: Predicted Mass Spectrometry Fragments of the Ethylamine Cation

| Fragment Ion | Formula | m/z Value |

| Ethylammonium ion | [CH3CH2NH3]+ | 46 |

| Iminium ion | [CH3CH=NH2]+ | 44 |

| Ethyl cation | [CH3CH2]+ | 29 |

Table 2: Predicted Mass Spectrometry Fragments of Acetic Acid

| Fragment Ion | Formula | m/z Value |

| Acetic acid molecular ion | [CH3COOH]+ | 60 |

| Protonated acetic acid | [CH3COOH2]+ | 61 |

| Acetyl cation | [CH3CO]+ | 43 |

| Carboxonium ion | [COOH]+ | 45 |

| Methyl cation | [CH3]+ | 15 |

The combined analysis of these fragmentation patterns provides a comprehensive picture of the mass spectral characteristics of this compound, allowing for its unambiguous identification and structural confirmation.

Lack of Publicly Available Research Hinders Theoretical and Computational Analysis of Ethanamine Acetate

This information gap prevents a detailed discussion on key computational aspects as outlined for a comprehensive analysis. Areas such as geometry optimization, electronic structure determination, calculation of spectroscopic parameters, and the evaluation of its molecular electrostatic potential have not been the subject of focused research articles. Similarly, computational elucidations of reaction pathways involving this compound, along with their kinetic and thermodynamic analyses, remain unexplored in the scientific literature.

While computational chemistry is a powerful tool for understanding molecular properties and reactivity, its application appears to be limited in the specific case of this compound. Researchers in the field have likely focused on more complex systems or compounds with more immediate and broad-ranging applications. Consequently, the data required to construct a detailed theoretical and computational profile of this compound is not currently available.

Further research, should it be undertaken, would be necessary to provide the foundational data for a complete computational characterization of this compound. Such studies would need to perform ab initio or density functional theory (DFT) calculations to determine its optimized molecular geometry, electronic properties, and spectroscopic signatures. Moreover, computational modeling of its behavior in chemical reactions would be required to understand its mechanistic pathways and associated energetics. Without such fundamental research, a comprehensive theoretical and computational discussion remains speculative.

Theoretical and Computational Chemistry Studies

Intermolecular Interaction Modeling

The formation of ion pairs is a defining characteristic of amine-acetate systems in the liquid state. Theoretical studies treat these systems as complex mixtures where neutral molecules coexist with ion pairs. researchgate.netnih.gov The stability and nature of these ion pairs are governed by a balance of electrostatic interactions, hydrogen bonding, and entropic factors.

Computational studies using density functional theory (DFT) and molecular dynamics (MD) have been employed to investigate the energetics and structure of these ion pairs. nih.govnih.gov In simulations of triethylammonium (B8662869) acetate (B1210297), it was found that once an ion pair, [TEAH+][AcO–], is formed via proton transfer, it is a relatively stable species. mdpi.comresearchgate.net These ionic couples are often held together by strong electrostatic forces and hydrogen bonds, with the average distance between the ammonium (B1175870) nitrogen (N+) and the acetate oxygen (O–) being a key indicator of ion pairing. nih.gov

Neutron scattering experiments combined with MD simulations on the related tetramethylammonium (B1211777) (TMA) acetate system have provided detailed interpretations of ion pairing structures. nih.govrsc.org These studies reveal specific signatures of ion pairing, which can be accurately modeled using ab initio MD simulations. nih.govrsc.org The choice of computational force field is critical, with different models showing varying degrees of success in capturing the nuances of these interactions. nih.gov

The degree of ion pair formation versus dissociation is also highly dependent on the surrounding environment. Theoretical models often distinguish between different types of ion pairs, such as:

Contact Ion Pairs (CIPs): The cation and anion are in direct contact.

Solvent-Shared Ion Pairs (SIPs): The cation and anion are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pairs (2SIPs): The ions are separated by two or more solvent layers. nih.govpku.edu.cn

Simulations suggest that in less polar environments, contact ion pairs are more prevalent, while in highly polar solvents like water, solvent-separated pairs are more common due to the solvent's ability to screen the electrostatic attraction between the ions. nih.gov

Hydrogen bonding is a dominant non-covalent interaction in ethanamine acetate, playing a critical role in the structure and properties of the liquid. The primary hydrogen bond occurs between the protonated amine (N-H+) and the carboxylate group (O=C-O–) of the acetate. nih.gov

Molecular dynamics simulations provide a detailed picture of these interactions. In studies of triethylammonium acetate, the average distance between the ammonium nitrogen and the acetate oxygen in an ion pair was found to be between 2.7 and 2.8 Å, which is a typical distance for a strong hydrogen bond. nih.gov This bond is crucial for the stability of the ion pair after its formation. semanticscholar.org

Beyond the primary cation-anion interaction, a complex network of hydrogen bonds can exist, including:

Interactions between neutral acetic acid molecules, which tend to form aggregates. nih.gov

Interactions between the ions and surrounding neutral molecules. Simulations have shown that the formed ion pairs tend to be solvated by the neutral acetic acid moiety rather than by neutral triethylamine (B128534) molecules. nih.gov

DFT calculations on similar systems, like 1-ethyl-3-methylimidazolium (B1214524) acetate, have also been used to analyze hydrogen bonding. These studies identify the most stable conformers of the ion pair, which are stabilized by strong C-H···O interactions between the cation and anion. nih.gov Analysis of vibrational frequencies from these simulations can be compared with experimental spectroscopic data to validate the computational models of these non-covalent interactions. nih.gov The accurate description of hydrogen bonding is essential for reliable simulations, and semi-empirical methods like Density Functional Tight Binding (DFTB) have proven effective in modeling these features with good accuracy. semanticscholar.org

The properties and interactions of ethanamine acetate are significantly influenced by the solvent environment. Computational studies account for these solvent effects using either explicit or implicit models. fiveable.me

Explicit Solvent Models: Individual solvent molecules are included in the simulation box. This approach provides a detailed, atomistic view of solvation shells and specific solute-solvent interactions but is computationally expensive. fiveable.me

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant (ε). This method, often using approaches like the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent. fiveable.mersc.org

Atomistic MD simulations of the ionic liquid 1-ethyl-3-methylimidazolium acetate have demonstrated distinct solvation behaviors. The composition of the solvation shells around a solute is highly dependent on the solute's charge, with electrostatic interactions being the main driving force for the ordering of ions in the first and second solvation shells. rsc.orgsemanticscholar.org

Studies on choline (B1196258) acetate in different solvents (protic D₂O vs. aprotic DMSO-d₆) highlight the crucial role of the solvent in ion association. nih.gov In DMSO, a solvent-shared ion pair configuration was suggested at higher concentrations. In contrast, association effects in D₂O were much weaker due to the high dielectric constant of water, favoring solvent-separated ion pairs. nih.gov These findings underscore that the choice of solvent can fundamentally alter the equilibrium between associated and dissociated ions. The selection of an appropriate solvation model is therefore critical for accurately predicting the behavior of amine-acetate systems in different chemical environments. nih.govfiveable.me

Molecular Dynamics (MD) and Simulation Studies

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and flexibility of ions and ion pairs in solution. mdpi.com For ethanamine acetate, MD simulations can track the time evolution of bond lengths, angles, and dihedral angles to characterize the dynamic behavior of the ethylammonium (B1618946) cation and the acetate anion.

Simulations of related alkylammonium acetate systems reveal significant flexibility. The alkyl chains of the cation can adopt various conformations, and the interaction with the acetate anion is not static. The ions can undergo relative translations and rotations, leading to a dynamic equilibrium of different ion pair configurations. nih.govresearchgate.net

The flexibility of the system is also evident in the dynamics of proton transfer and hydrogen bonding. The distance between the ammonium proton and the acetate oxygen fluctuates, and in some cases, the proton can be exchanged between different acceptor atoms. nih.gov For example, a simulation of triethylammonium acetate showed that an initially formed ion pair could dissociate, with the distance between the N+ and O- centers increasing to over 5 Å. nih.gov In another instance, the acetate anion of an ion pair acquired a proton from a nearby neutral acetic acid molecule, demonstrating the dynamic and flexible nature of the partner-swapping process within the liquid. nih.gov

The table below summarizes parameters from a representative semi-empirical MD simulation of a related amine-acetate system (20 triethylamine and 20 acetic acid molecules), illustrating the conditions under which such conformational dynamics are studied. mdpi.com

| Parameter | Value |

|---|---|

| System Composition | 20 Acetic Acid + 20 Triethylamine |

| Simulation Type | NVT Molecular Dynamics |

| Method | Density Functional Tight Binding (DFTB) |

| Temperature | 300 K |

| Cell Side Length | 17.2 Å |

| Density | 1.04 g/cm³ |

| Production Time | 300 ps |

These simulations, while often limited in timescale, provide invaluable insights into the flexibility of the constituent ions and the dynamic nature of their interactions, which govern the macroscopic properties of the material. mdpi.comresearchgate.net

Dynamic Behavior in Condensed Phases

The dynamic behavior of ethanamine, acetate in condensed phases, particularly in its liquid state as a protic ionic liquid (PIL), is a subject of significant interest in theoretical and computational chemistry. Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the intricate interplay of intermolecular forces that govern the motion and transport properties of the constituent ethylammonium cations and acetate anions. These studies provide molecular-level insights into the structural organization, transport phenomena, and the lifetimes of crucial interactions such as hydrogen bonds.

A notable study in this area is the work of Reddy and Mallik, who employed classical molecular dynamics simulations to characterize the structure, dynamics, and thermophysical properties of a series of alkylammonium carboxylate ionic liquids, which included ethylammonium acetate. researchgate.net Their research provides a comprehensive look at how the interplay of electrostatic forces, hydrogen bonding, and van der Waals interactions dictates the dynamic properties of this compound in its liquid form. researchgate.net

The dynamics of the individual ions are often quantified by their self-diffusion coefficients, which describe the translational motion of the ions through the liquid. In the case of this compound, MD simulations reveal the influence of the strong coulombic and hydrogen bonding interactions on this motion. The mobility of the ethylammonium cation and the acetate anion are intrinsically linked, with strong ion-pairing effects often observed.

Furthermore, the rotational dynamics of the ions are also a key aspect of the condensed phase behavior. The reorientation of the ethylammonium cation and the acetate anion is not entirely free but is hindered by the surrounding ions. The timescales of these rotational motions can be elucidated from the simulations, providing a more complete picture of the liquid's dynamics.

Detailed findings from molecular dynamics studies, such as the work by Reddy and Mallik, provide valuable data for understanding these dynamic phenomena. researchgate.net While the full quantitative data from this specific study is not publicly available, the research indicates that properties such as diffusion coefficients and ionic conductivity decrease with an increase in the size of the cation or anion in the alkylammonium carboxylate series. researchgate.net The study also highlights the significant role of hydrogen bonding in the dynamic behavior of these liquids. researchgate.net

Data from Molecular Dynamics Simulations

The following tables are representative of the type of data generated from molecular dynamics simulations of this compound, based on the description of the study by Reddy and Mallik. researchgate.net The exact numerical values are not available and are represented here with descriptions to illustrate the nature of the findings.

| Property | Description of Findings |

|---|---|

| Cation (Ethylammonium) Diffusion Coefficient (D+) | Quantitative values from simulations would characterize the translational mobility of the cation. |

| Anion (Acetate) Diffusion Coefficient (D-) | Quantitative values from simulations would characterize the translational mobility of the anion. |

| Ionic Conductivity (σ) | Calculated from the ionic motions, this value reflects the overall charge transport capability of the liquid. |

| Parameter | Description of Findings |

|---|---|

| Hydrogen Bond Lifetime | Simulations would provide a measure of the average duration of a hydrogen bond between the ethylammonium cation and the acetate anion. |

| Residence Time | This parameter would quantify the average time an acetate anion spends in the first solvation shell of an ethylammonium cation. |

Applications in Specialized Chemical Research Domains

Ionic Liquid Chemistry

Ionic liquids (ILs) are salts that are liquid below 100 °C, composed entirely of ions. wikipedia.orgnih.gov Protic ionic liquids like ethanamine, acetate (B1210297) are a subclass formed by the transfer of a proton from an acid to a base. acs.orgresearchgate.net This feature provides them with a proton-donating capability, making them distinct from aprotic ionic liquids and useful in various chemical applications. acs.org

The primary method for synthesizing ethanamine, acetate is a direct acid-base neutralization reaction. researchgate.net This process involves the stoichiometric mixing of ethylamine (B1201723), a Brønsted base, with acetic acid, a Brønsted acid. nih.gov The reaction is exothermic, often requiring an ice bath to maintain a low temperature (e.g., below 288.15 K or 15°C) during the gradual addition of the acid to the amine under constant stirring. acs.org Following the reaction, which is typically allowed to proceed for several hours, the resulting ionic liquid is purified, often through vacuum drying, to remove any unreacted starting materials or water absorbed from the atmosphere. acs.org

Characterization of the synthesized this compound is crucial to confirm its structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to verify the chemical structure by identifying the protons and carbons of the ethylammonium (B1618946) cation and the acetate anion. researchgate.netacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique confirms the formation of the salt by showing the characteristic vibrational bands of the functional groups in the ions and the disappearance of bands from the original acid and base. researchgate.net

Crystal Structure Analysis : For crystalline forms, X-ray diffraction can determine the precise three-dimensional arrangement of the ions in the solid state. nih.gov

The physico-chemical properties of this compound and related PILs are fundamental to understanding their behavior and optimizing their use. Research has focused on measuring various parameters, which are often temperature-dependent. Key properties include density, viscosity, and electrical conductivity. researchgate.net Studies on binary mixtures, particularly with water, are common to understand how these properties change with concentration, which is vital for application design. acs.orgresearchgate.net For instance, the density, refractive index, and electrical conductivity of ethylammonium acetate (referred to as N2Ac) and its aqueous solutions have been measured over the entire composition range at 298.15 K. researchgate.net

Table 1: Selected Physical and Chemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| IUPAC Name | ethylazanium;acetate | nih.gov |

| Molecular Formula | C₄H₁₁NO₂ | nih.gov |

| Molar Mass | 105.14 g/mol | nih.gov |

| Type | Protic Ionic Liquid (PIL) | acs.org |

| Components | Ethylaminium (cation), Acetate (anion) | nih.gov |

| Polarity | Similar to methanol (B129727) | researchgate.net |

Note: This table contains data compiled from various sources and represents the pure compound unless otherwise specified.

Investigations into related hydroxy-functionalized ammonium (B1175870) acetates show that even minor changes to the ionic structure, such as adding a hydroxyl group, can significantly impact the final properties of the system. acs.org Thermodynamic properties such as thermal expansion coefficients and excess molar volumes are also calculated from experimental data to provide deeper insights into the molecular interactions within the liquid. iaea.org

Due to their low volatility, tunable polarity, and good dissolution properties for a range of compounds, acetate-based ionic liquids are effective as alternative "green" solvents and reaction media. researchgate.netscholarsresearchlibrary.com this compound has been identified as having a polarity parameter similar to that of methanol, making it suitable as a replacement for traditional organic solvents in applications like reversed-phase liquid chromatography. researchgate.net

In chemical synthesis, closely related ammonium acetate ILs have been used as recoverable, non-volatile catalytic solvent systems. scholarsresearchlibrary.comacs.org For example, diisopropyl ethyl ammonium acetate has been successfully employed as a room-temperature ionic liquid medium for the one-pot, multi-component synthesis of various heterocyclic compounds, such as dihydrothiophenes and 5-arylidene-rhodanines. scholarsresearchlibrary.comacs.org These systems offer advantages like mild reaction conditions, high efficiency, and simplified product workup, as the ionic liquid can often be removed by washing with water and subsequently reused. scholarsresearchlibrary.com The use of acetate-based ILs as solvents for processing polymers like poly(vinylidene fluoride) further demonstrates their utility as specialized solvent media. mdpi.com

Materials Science

The unique properties of this compound and similar ionic liquids make them valuable components in the design and fabrication of advanced materials, including polymers, composites, and self-assembling systems.

Ionic liquids can be integrated into polymer science as solvents for polymer processing or as functional additives to create polymer composites. mdpi.comresearchgate.net The high polarity and thermal stability of acetate-based ILs make them effective solvents for dissolving certain polymers, which can be used to induce specific crystalline phases or create porous structures. mdpi.com For example, research on poly(vinylidene fluoride) (PVDF) processed in 1-ethyl-3-methylimidazolium (B1214524) acetate demonstrated that the ionic liquid could facilitate a transition to electroactive phases of the polymer. mdpi.com

Furthermore, acetate-containing polymers like ethylene-vinyl acetate (EVA) copolymer are widely used as compatibilizers in polymer blends and as the matrix for biocomposites. mdpi.com EVA's structure, which includes both non-polar ethylene (B1197577) units and polar vinyl acetate units, allows it to improve the interfacial adhesion between hydrophobic polymers (like polyethylene) and hydrophilic fillers (like cellulose). mdpi.com The incorporation of EVA into such composites has been shown to enhance mechanical properties, such as elasticity, and can influence the material's biodegradability. mdpi.com Nanocomposites have also been developed by melt-processing EVA with organoclays, demonstrating the versatility of acetate-containing polymers in creating advanced composite materials with tailored rheological and mechanical properties. researchgate.net

This compound plays a significant role in the study and development of materials based on amphiphiles—molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, like surfactants. The self-assembly of these molecules into organized structures like micelles or liquid crystal phases is highly dependent on the solvent environment. researchgate.netaip.org

Ethylammonium acetate has been used as a solvent to study the lyotropic liquid crystal phase behavior of monoolein (B16389), a well-known amphiphile. aip.org Research showed that in this compound, monoolein tends to form lamellar and bicontinuous cubic phases. aip.org This ability to direct self-assembly is crucial for creating structured materials for applications such as drug delivery. The behavior is distinct from that observed in other protic ionic liquids; for instance, replacing the ethylammonium cation with an ethanolammonium cation led to the formation of different phases (inverse hexagonal and bicontinuous cubic), highlighting the tunability of these systems. aip.org

Studies on the self-assembly of surfactants in the closely related protic ionic liquid ethylammonium nitrate (B79036) (EAN) further illuminate the principles governing these systems. researchgate.netresearchgate.net The formation and structure of micelles in PILs are driven by a balance of forces, including solvophobic interactions and specific interactions between the surfactant headgroup, its counterion, and the hydrogen-bonding network of the ionic liquid. researchgate.net This research provides a foundational understanding for developing novel amphiphilic materials and "designer" surfactants specifically for use in ionic liquid media. researchgate.net

Environmental Chemistry

Studies on Degradation Pathways and By-product Formation

The degradation of this compound in the environment can proceed through both biological and non-biological (abiotic) pathways. The primary routes of transformation involve microbial metabolism and atmospheric chemical reactions.

Biodegradation

Both components of this compound are recognized as readily biodegradable. europa.eusantos.com

Ethylamine (Ethanamine): This primary alkylamine serves as a carbon and nitrogen source for various microorganisms found in soil and water. nih.govnih.gov The biodegradation of ethylamine is an aerobic process, with studies showing rapid degradation in the presence of activated sludge cultures. nih.govjodrugs.com One study using a mixed inoculum of sewage, soil, and natural water reported 90% degradation of ethylamine based on oxygen consumption. europa.eu Another respirometric test showed 98.5% degradation over 13 days with an activated sludge inoculum. europa.eu

The microbial degradation of ethylamine proceeds through oxidation. For instance, the bacterium Arthrobacter protophormiae can effectively degrade ethylamine to ammonia (B1221849). nih.gov The proposed metabolic pathway involves monooxygenase enzymes that facilitate the breakdown of the amine. nih.gov A common by-product of ethylamine oxidation by strong oxidizing agents like potassium permanganate (B83412) is acetaldehyde (B116499). wikipedia.orgsciencemadness.org In the environment, further microbial action would likely convert acetaldehyde to simpler compounds. The ultimate biodegradation products under aerobic conditions are expected to be carbon dioxide, water, and ammonium/ammonia.

Acetate: The acetate ion is a ubiquitous and readily biodegradable organic compound in the environment. santos.com It is a key intermediate in the metabolism of many organisms and is rapidly consumed by heterotrophic microbes under both aerobic and anaerobic conditions. santos.comumn.edu In aerobic environments, it is oxidized to carbon dioxide and water. Its widespread use in bioremediation studies for contaminants like uranium highlights its role as an effective electron donor for microbial processes.

Abiotic Degradation

Abiotic degradation mechanisms, particularly for the ethylamine component, are significant in the atmosphere.

Ethylamine (Ethanamine): In the atmosphere, the principal chemical loss mechanism for ethylamine is its reaction with photochemically generated hydroxyl radicals (•OH). jodrugs.com This reaction contributes to the atmospheric degradation of the compound. jodrugs.com Volatile degradation products can include formaldehyde (B43269) and acetaldehyde. bibliotekanauki.pl While hydrolysis is not considered a significant environmental fate process for ethylamine, its volatility means that atmospheric reactions are a key degradation pathway. jodrugs.com

Acetate: Acetate is generally stable against abiotic hydrolysis in typical environmental pH ranges. Its primary environmental degradation route is overwhelmingly biological.

The following table summarizes the key degradation pathways and by-products for the components of this compound.

| Component | Degradation Pathway | Key By-products | Environmental Compartment |

| Ethylamine | Aerobic Biodegradation | Ammonia, Acetaldehyde | Soil, Water |

| Atmospheric Photolysis | Acetaldehyde, Formaldehyde | Atmosphere | |

| Acetate | Aerobic Biodegradation | Carbon Dioxide, Water | Soil, Water |

Ethanamine, Acetate in Biological and Biophysical Research

Molecular Interactions with Biomolecules

The charged nature of ethanamine, acetate (B1210297) facilitates its interaction with biological macromolecules. Research in this area focuses on understanding how simple ions influence the structure and function of proteins and nucleic acids.

The behavior of proteins in various solvent conditions is a cornerstone of biophysical research. Amine-acetate solutions, particularly those involving ethylamine (B1201723), have been used to investigate the complex interplay of ions, water, and proteins.

In studies of protein stability in ionic liquids and concentrated salt solutions, the properties of the constituent ions are critical. Acetate is considered a kosmotropic anion, meaning it tends to structure water, leading to strong interactions with multiple water molecules. frontiersin.org In highly concentrated solutions, this can result in the majority of water molecules interacting with the acetate anions. frontiersin.org This sequestration of water can modify the hydration shell of proteins, potentially leading to poor protein solubility and aggregation. frontiersin.org For instance, research has shown that the acetate salts of primary and secondary amines, such as ethylamine (EtA) and diethylamine (B46881) (DEtA), can result in poor protein solubility. frontiersin.org

Furthermore, the cation component also plays a significant role. The ethylammonium (B1618946) cation, as part of an ionic liquid like ethylammonium nitrate (B79036) (EAN), has been shown to directly interact with protein monomers. chemrxiv.org This interaction can reduce the mechanical stability of the protein, favoring the formation of oligomers that can aggregate into amyloid fibrils, which are associated with various pathological conditions. chemrxiv.org This highlights how the specific pairing of an amine cation with an anion like acetate can modulate protein aggregation pathways.

Table 1: Effect of Amine-Acetate Related Ionic Liquids on Protein Amyloidogenesis

| Ionic Liquid Component | Interaction Mechanism | Effect on Protein (Lysozyme) | Resulting Fibril Morphology |

|---|---|---|---|

| Ethylammonium (in EAN) | Direct interaction with the protein monomer, reducing mechanical stability. chemrxiv.org | Favors oligomer formation. chemrxiv.org | Thicker amyloid fibrils. chemrxiv.org |

This table illustrates contrasting mechanisms by which different cations paired with anions can influence protein aggregation.

The interaction of small molecules with DNA is crucial for drug development and understanding cellular processes. While direct studies on ethanamine, acetate are limited, research on molecules containing the ethanamine moiety provides insight into its potential role in DNA binding. The positively charged ethylammonium ion can electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

More complex molecules incorporating an ethanamine structure have been studied for their DNA interaction capabilities:

Metal Complexes: Schiff base complexes formed from benzophenone (B1666685) and ethanamine have been shown to interact with Calf Thymus DNA (CT-DNA). jocpr.comresearchgate.net Spectroscopic and electrophoretic studies suggest that these complexes bind to the grooves of the DNA double helix. jocpr.comresearchgate.net This interaction is typically non-intercalative and can induce conformational changes in the DNA. jocpr.com

Redox Polymers: An electrochemical DNA hybridization sensor was developed using a poly[vinylpyridine Os(bipyridine)2Cl]-co-ethylamine redox polymer. iiste.org Both cyclic voltammetry and impedance spectroscopy results indicated a strong binding of this ethylamine-containing polymer to both single-stranded and double-stranded DNA. iiste.org This binding is essential for the sensor's ability to detect DNA hybridization. iiste.org

These studies indicate that the ethanamine functional group, when part of a larger molecular scaffold, can facilitate anchoring to the DNA structure, primarily through electrostatic and groove-binding interactions. researchgate.netjocpr.comiiste.org

Ion-pairing occurs when oppositely charged ions associate due to electrostatic attraction, forming a neutral species that can more easily partition into lipid environments like cell membranes. nih.govresearchgate.net The formation of an ion pair between the ethylammonium cation and the acetate anion serves as a fundamental model for studying these interactions in biological systems.

Theoretical studies have explored the energetics of such interactions. Using molecular orbital calculations, researchers have investigated the ion-pair formation between various methylated forms of ethylamine and acetate as model compounds. nih.gov These models are relevant for understanding the interactions between modified lysine (B10760008) residues in proteins (which have an amine group) and carboxylate groups from other amino acids or the phosphate backbone of nucleic acids. nih.gov

Key findings from these theoretical studies include:

The interaction energy between the amine and the acetate decreases as the number of methyl groups on the amine increases. nih.gov

The inclusion of a solvent reaction field in the calculations provides reasonable estimates for the interaction energy in an aqueous solution. nih.gov

These studies suggest that the strength of ionic interactions, such as those modeled by ethanamine and acetate, can be finely tuned by modifications like methylation, which has significant implications for post-translational modification of proteins and their subsequent interactions. nih.gov The formation of ion-pairs is also a recognized strategy for enhancing the transport of charged molecules across biological membranes. nih.govkcl.ac.uk

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The conventional synthesis of Ethanamine, acetate (B1210297) is a direct acid-base neutralization reaction between ethylamine (B1201723) and acetic acid. nih.govebi.ac.uk While straightforward, future research is focused on optimizing this process in line with green chemistry principles.

Novel synthetic approaches currently being explored include:

Solvent-Free Synthesis: Performing the reaction without a solvent to reduce waste and simplify purification, which is advantageous as related ammonium (B1175870) acetate mixtures are considered eco-friendly and biodegradable. indianchemicalsociety.com

Continuous Flow Reactors: Utilizing microreactor technology for a continuous, controlled, and scalable synthesis process, which can offer superior heat and mass transfer compared to batch processes.

Biocatalytic Methods: Investigating enzymatic processes for the synthesis of the precursor amine, which can offer high selectivity and mild reaction conditions.

These novel routes aim to enhance the efficiency, safety, and environmental friendliness of producing Ethanamine, acetate, making it more viable for large-scale industrial applications.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and vibrational properties of this compound is crucial for predicting its behavior and designing applications. While basic characterization has been performed, advanced techniques are providing deeper insights.

Structural Characterization: X-ray crystallography has been used to determine the solid-state structure of this compound, revealing key details about its ionic packing and hydrogen bonding network. nih.gov

Interactive Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | nih.gov |

| Space Group | P 3 2 | nih.gov |

| a (Å) | 6.9335 | nih.gov |

| b (Å) | 6.9335 | nih.gov |

| c (Å) | 10.7367 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 120 | nih.gov |

Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for probing the molecular vibrations and the extent of proton transfer in the compound. Studies on related ammonium salts provide a basis for interpreting the spectrum of this compound.

Interactive Table 2: Key FTIR Vibrational Modes for Ammonium Acetate Salts

| Wavenumber Range (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| 3600 - 3000 | N-H Stretching | Indicates the status of the ammonium group and its involvement in hydrogen bonding. | |

| 2900 - 2800 | C-H Stretching | Corresponds to the ethyl and methyl groups in the cation and anion. | |